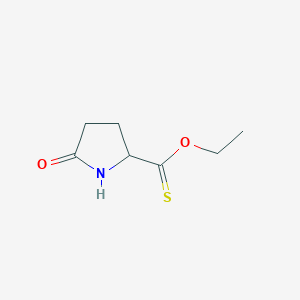
2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide is a chemical compound with the molecular formula C₁₃H₁₇OP It is a member of the phosphinanone family, characterized by the presence of a phosphorus atom within a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylphosphine with an oxidizing agent to introduce the oxygen atom at the phosphorus center. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods
Industrial production of 2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen atoms, potentially forming phosphine oxides or phosphonates.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Phenylsilane, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield phosphine oxides, while reduction with phenylsilane can regenerate the phosphine .
Scientific Research Applications
2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, coordinating with metal ions and influencing their reactivity. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, potentially affecting biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-Phenylphosphin-2-en-4-one 1-oxide: Similar structure but with different substituents on the phosphorus atom.
2,2-Dimethyl-1-phenylphosphinan-4-one: Lacks the oxygen atom at the phosphorus center, resulting in different reactivity and properties.
Uniqueness
2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide is unique due to its specific substitution pattern and the presence of the oxygen atom at the phosphorus center. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
61124-02-5 |
|---|---|
Molecular Formula |
C13H17O2P |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
2,5-dimethyl-1-oxo-1-phenyl-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C13H17O2P/c1-10-9-16(15,11(2)8-13(10)14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
QEYLIZRHTPFMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(CP1(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


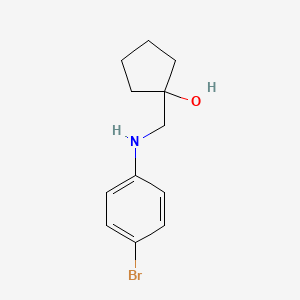
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B13336444.png)
![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13336445.png)
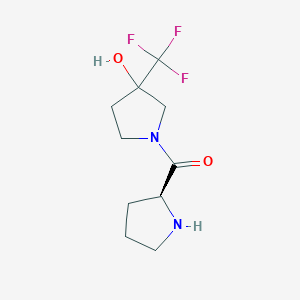

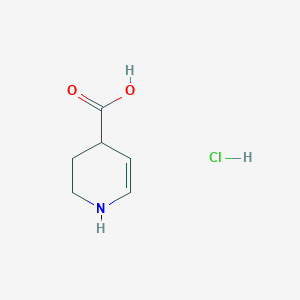
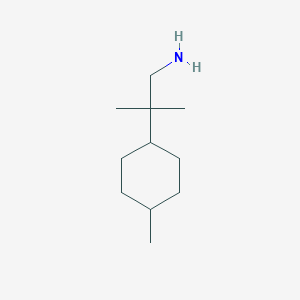
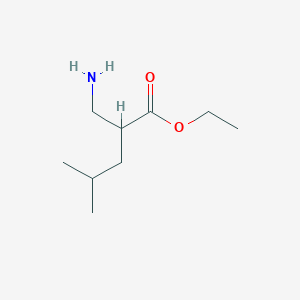
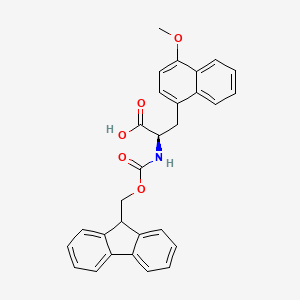
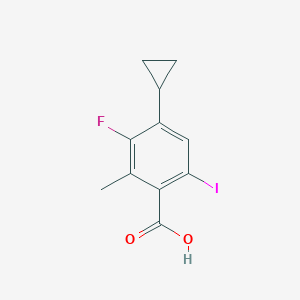
![2-[Cyano(ethyl)amino]ethan-1-ol](/img/structure/B13336498.png)
